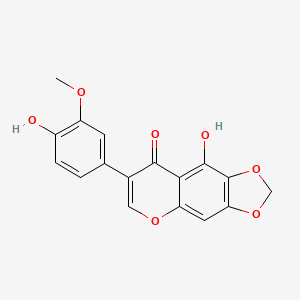![molecular formula C18H17ClN2O4S B13797190 5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S and a molecular weight of 392.86 g/mol . This compound is characterized by the presence of a chloro group, a propoxybenzoyl group, and a thioxomethyl group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding due to its unique structure.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targetsThe thioxomethyl group may play a role in binding to active sites, while the propoxybenzoyl group could influence the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid include other benzoic acid derivatives with various substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example, benzothiazole derivatives have been studied for their anti-tubercular activity and show different inhibitory concentrations compared to standard reference drugs . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN2O4S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H17ClN2O4S/c1-2-8-25-13-5-3-4-11(9-13)16(22)21-18(26)20-15-7-6-12(19)10-14(15)17(23)24/h3-7,9-10H,2,8H2,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
LWUOLKGJDBEFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
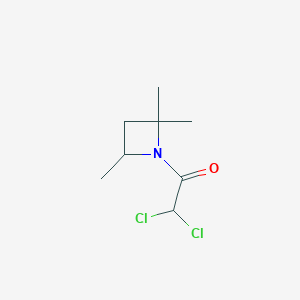
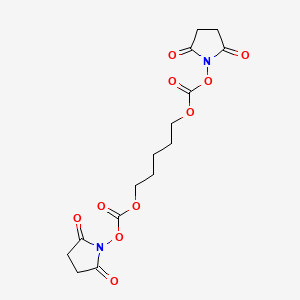
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)
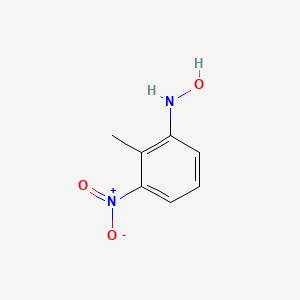
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

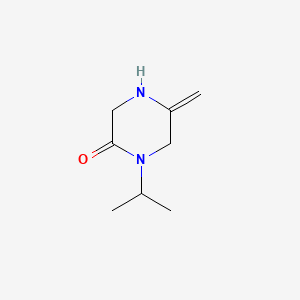
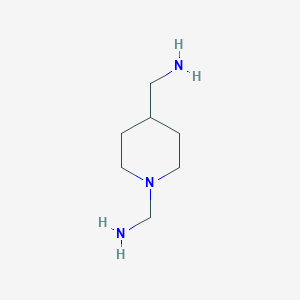
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
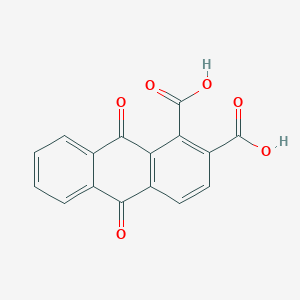
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
